4-Bromo-3-(2-fluoroethoxy)benzoic acid
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Overview
Description
4-Bromo-3-(2-fluoroethoxy)benzoic acid is an organic compound with the molecular formula C9H8BrFO3 It is a derivative of benzoic acid, where the benzene ring is substituted with a bromine atom at the 4-position and a 2-fluoroethoxy group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3-(2-fluoroethoxy)benzoic acid can be achieved through several synthetic routes. One common method involves the reaction of 4-bromo-3-hydroxybenzoic acid with 2-fluoroethanol in the presence of a suitable catalyst. The reaction typically occurs under reflux conditions with an acid catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process.
Another approach involves the use of Suzuki–Miyaura coupling reactions, where 4-bromo-3-iodobenzoic acid is coupled with 2-fluoroethoxyboronic acid in the presence of a palladium catalyst and a base such as potassium carbonate. This method allows for the formation of the desired product with high yield and selectivity .
Industrial Production Methods
Industrial production of this compound often involves large-scale esterification reactions using automated reactors. The process includes the continuous addition of reactants and catalysts, precise temperature control, and efficient separation techniques to isolate the final product. The use of advanced purification methods such as recrystallization and chromatography ensures the high purity of the compound.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-3-(2-fluoroethoxy)benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: Reduction of the carboxylic acid group can yield the corresponding alcohol or aldehyde.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Major Products Formed
Substitution: Formation of 4-azido-3-(2-fluoroethoxy)benzoic acid or 4-thio-3-(2-fluoroethoxy)benzoic acid.
Oxidation: Formation of 4-bromo-3-(2-fluoroethoxy)quinone.
Reduction: Formation of 4-bromo-3-(2-fluoroethoxy)benzyl alcohol.
Scientific Research Applications
4-Bromo-3-(2-fluoroethoxy)benzoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of 4-Bromo-3-(2-fluoroethoxy)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. The exact pathways and molecular interactions depend on the specific application and target of interest .
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-2-fluorobenzoic acid
- 3-Bromo-4-fluorobenzoic acid
- 4-Bromo-3-methoxybenzoic acid
Uniqueness
4-Bromo-3-(2-fluoroethoxy)benzoic acid is unique due to the presence of both bromine and fluoroethoxy substituents on the benzene ring. This combination imparts distinct electronic and steric properties, making it a valuable intermediate in organic synthesis and a potential candidate for various biological applications. Its unique structure allows for specific interactions with molecular targets that are not achievable with other similar compounds .
Properties
IUPAC Name |
4-bromo-3-(2-fluoroethoxy)benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrFO3/c10-7-2-1-6(9(12)13)5-8(7)14-4-3-11/h1-2,5H,3-4H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNSDRIMZUONTPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)OCCF)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrFO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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